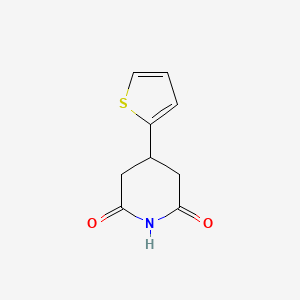

4-(2-Thienyl)piperidine-2,6-dione

描述

4-(2-Thienyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a thienyl group at the 4-position and two keto groups at the 2 and 6 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with piperidine derivatives under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Catalysts and solvents used in these processes are selected to maximize yield and minimize environmental impact .

化学反应分析

Types of Reactions: 4-(2-Thienyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry

4-(2-Thienyl)piperidine-2,6-dione has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Research indicates that this compound acts as a ligand for Cereblon (CRBN), which is a crucial target in the design of PROTAC (Proteolysis Targeting Chimeras) drugs. These drugs utilize the compound's ability to bind to specific proteins, facilitating their degradation and thereby potentially treating various forms of cancer .

Case Study: Cancer Treatment

- Target : Lactate Dehydrogenase A (LDHA)

- Application : Inhibition of LDHA has been linked to reduced tumor growth in several cancer types, including breast, ovarian, and lung cancers. The compound's mechanism involves interference with metabolic pathways critical for tumor survival .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It can be synthesized through various methods, including Michael addition and intramolecular nucleophilic substitution processes. Its role as an intermediate allows for the rapid construction of more complex molecules, making it valuable in pharmaceutical development .

Synthesis Methodology

- Reagents : Acetates and acrylamides

- Promoter : Potassium tert-butoxide

- Yield : High functional group tolerance and scalability for industrial applications .

Biochemical Research

The compound has been studied for its interactions with various biological molecules. Notably, it has shown effects on gene expression related to fetal hemoglobin synthesis, which could have implications for treating hemoglobinopathies such as sickle cell disease.

Biochemical Pathways Affected

- Modulation of cell signaling pathways

- Influence on cellular metabolism

- Interaction with proteins such as the WIZ protein, leading to altered expression levels.

Material Science

Research into the applications of this compound extends to material science. Its structural properties allow it to be incorporated into new materials with specific electronic or optical characteristics. This includes potential uses in sensors and electrochromic materials .

作用机制

The mechanism of action of 4-(2-Thienyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research .

相似化合物的比较

Piperidine-2,6-dione: Lacks the thienyl group, which may result in different chemical and biological properties.

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but differ in other structural aspects.

Other piperidine derivatives: Compounds such as 4-phenylpiperidine-2,6-dione have different substituents, leading to variations in reactivity and applications.

Uniqueness: 4-(2-Thienyl)piperidine-2,6-dione is unique due to the combination of the thienyl group and the piperidine-2,6-dione scaffold.

生物活性

4-(2-Thienyl)piperidine-2,6-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thienyl group at the 4-position and a diketone moiety at the 2 and 6 positions. Its structure can be represented as:

This compound is characterized by its unique heterocyclic structure, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exhibit:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammation and cancer progression.

- Receptor Binding : It may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For instance:

- In vitro Studies : Research conducted on cancer cell lines (e.g., breast and colon cancer) showed significant cytotoxic effects, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation.

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Animal Models : In vivo studies using models of acute inflammation indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound.

- Potential Applications : These findings suggest its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a significant decrease in tumor size in xenograft models. The mechanism was linked to its ability to downregulate key survival pathways in cancer cells. -

Case Study on Anti-inflammatory Properties :

In a research article focusing on chronic inflammation, the administration of this compound resulted in decreased paw edema in rats, indicating its potential as an anti-inflammatory agent. The study highlighted its effect on suppressing pro-inflammatory cytokines.

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-(2-Thienyl)piperidine-2,6-dione?

- Methodological Answer : Factorial design is a robust approach to optimize synthesis conditions. For example, variables such as reaction temperature, solvent polarity, and catalyst loading can be systematically varied to identify interactions affecting yield and purity. A 2³ factorial design (three variables at two levels each) allows efficient exploration of parameter space while minimizing experimental runs . Pre-experimental screening (e.g., Plackett-Burman design) can prioritize critical variables before full optimization. Post-synthesis characterization via HPLC or NMR ensures reproducibility .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Data contradictions often arise from differences in sample preparation (e.g., solvent, concentration) or instrumental calibration. To resolve discrepancies:

- Compare data under identical conditions (e.g., solvent, NMR field strength).

- Validate purity using orthogonal methods (e.g., melting point analysis combined with mass spectrometry).

- Cross-reference with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on structural analogs (e.g., piperidin-4-one), assume hazards include skin/eye irritation and respiratory toxicity. Implement:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Fume hood usage for synthesis and weighing.

- Emergency protocols: Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers screen for polymorphic forms of this compound, and what implications do polymorphisms have on bioactivity?

- Methodological Answer : Polymorph screening involves solvent-mediated crystallization trials (e.g., using 10+ solvents with varied polarity) followed by characterization via:

- Single-crystal X-ray diffraction (SCXRD) for lattice structure determination.

- Differential scanning calorimetry (DSC) to identify thermal transitions.

- Dissolution studies to correlate polymorph stability with bioavailability.

Computational tools (e.g., molecular dynamics simulations) can predict dominant polymorphs under specific conditions .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., frontier molecular orbitals) to predict sites of nucleophilic/electrophilic attack. Pairing DFT with molecular docking studies reveals interactions with biological targets (e.g., enzymes). Machine learning (ML) models trained on reaction databases (e.g., USPTO) can suggest plausible reaction pathways or byproducts .

Q. How can researchers design experiments to study the compound’s degradation pathways under environmental conditions?

- Methodological Answer : Accelerated degradation studies using:

- Photolysis: Expose solutions to UV-Vis light (e.g., 254 nm) and monitor via LC-MS.

- Hydrolysis: Vary pH (1–13) and temperature (25–60°C) to identify labile bonds.

- Oxidative stress: Use H₂O₂ or Fenton’s reagent to simulate radical-mediated degradation.

- Data analysis: Multivariate regression to model degradation kinetics and identify dominant pathways .

Q. Methodological Resources

属性

IUPAC Name |

4-thiophen-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-8-4-6(5-9(12)10-8)7-2-1-3-13-7/h1-3,6H,4-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNELKMROEDTMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。